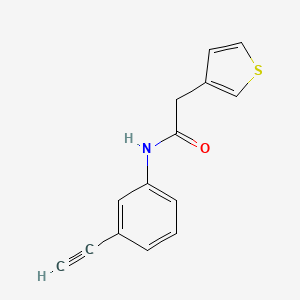
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole, commonly known as Quinoline, is a heterocyclic organic compound. It is widely used in the field of medicine and research due to its unique chemical structure and properties.
作用机制
The mechanism of action of Quinoline is not fully understood. However, it is believed to act on several cellular pathways, including DNA synthesis, protein synthesis, and cell signaling. Quinoline has been shown to inhibit the activity of several enzymes, including topoisomerases, kinases, and proteases. It is also believed to interact with several cellular receptors, including GABA receptors and serotonin receptors.
Biochemical and Physiological Effects:
Quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. Quinoline derivatives have also been shown to have anti-inflammatory properties, which may make them useful in the treatment of several diseases such as arthritis and autoimmune disorders.
实验室实验的优点和局限性
Quinoline has several advantages and limitations for lab experiments. One of the main advantages is its unique chemical structure and properties, which make it a useful starting material for the synthesis of several drugs and fluorescent dyes. However, Quinoline is also toxic and carcinogenic, which makes it difficult to work with in the laboratory. In addition, Quinoline derivatives may have different properties and activities, which may make it difficult to compare results between experiments.
未来方向
There are several future directions for the research and development of Quinoline. One area of research is the synthesis of new Quinoline derivatives with improved properties and activities. Another area of research is the development of new methods for the synthesis of Quinoline and its derivatives. In addition, Quinoline derivatives may have potential applications in the treatment of several diseases, including cancer, viral infections, and autoimmune disorders. Further research is needed to fully understand the mechanism of action of Quinoline and its derivatives and to develop new drugs and therapies based on this compound.
合成方法
Quinoline can be synthesized in several ways. One of the most commonly used methods is the Skraup synthesis. This involves the reaction of aniline, glycerol, and sulfuric acid with a suitable oxidizing agent such as nitrobenzene or arsenic acid. Another method is the Friedländer synthesis, which involves the reaction of aniline with a ketone or aldehyde in the presence of an acid catalyst. Both of these methods are widely used in the synthesis of Quinoline and its derivatives.
科学研究应用
Quinoline has several scientific research applications. It is widely used in the field of medicinal chemistry due to its unique chemical structure and properties. It is used as a starting material for the synthesis of several drugs such as antimalarials, antitumor agents, and antipsychotics. Quinoline derivatives have also been shown to have antiviral, antibacterial, and antifungal properties. In addition, Quinoline is used in the synthesis of fluorescent dyes, which are widely used in biological imaging and diagnostics.
属性
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-9-13(15-17-11)10-16-8-4-6-12-5-2-3-7-14(12)16/h9,12,14H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQUDISNHHNXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)



![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)





